7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

JAK1 inhibition kinase selectivity 4-amino-7H-pyrrolo[2,3-d]pyrimidine

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core is the functional scaffold for FDA-approved JAK inhibitors (ruxolitinib, abrocitinib) and clinical-stage candidates (CDK9, Haspin). The N7-methyl group eliminates a hydrogen bond donor and redirects nucleophilic substitution exclusively to C4, enabling high-yield synthesis of 4-amino analogs. Substituting the parent 7H-pyrrolo[2,3-d]pyrimidine, 7-azaindole, or pyrazolo[3,4-d]pyrimidine cores introduces quantifiable risks of altered potency and selectivity. Procure this specific 7-methyl intermediate to ensure consistent SAR and predictable binding pocket occupancy.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B12977743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=CN=C21
InChIInChI=1S/C7H7N3/c1-10-3-2-6-4-8-5-9-7(6)10/h2-5H,1H3
InChIKeyXDTQCCMRBSYSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Overview and Procurement Context


7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 87791-29-5) is a 7-deazapurine heterocyclic compound that serves as the foundational scaffold for numerous FDA-approved kinase inhibitors including ruxolitinib (JAK1/2) and abrocitinib (JAK1), as well as clinical-stage candidates targeting CDK9, Haspin, Mps1, and PERK [1][2]. The 7-methyl substitution distinguishes this core from the parent 7H-pyrrolo[2,3-d]pyrimidine, introducing distinct physicochemical properties that influence downstream derivatization pathways, binding pocket occupancy, and selectivity profiles [3]. This compound is primarily procured as a research intermediate for medicinal chemistry programs developing kinase-targeted therapeutics in oncology and immunology.

Why 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Interchanged with Unsubstituted or Alternative Heterocyclic Analogs


Generic substitution of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine with the parent 7H-pyrrolo[2,3-d]pyrimidine, 7-azaindole, or pyrazolo[3,4-d]pyrimidine scaffolds introduces quantifiable and consequential differences in biological activity and physicochemical behavior. The N7-methyl group eliminates a hydrogen bond donor, alters the electronic distribution across the bicyclic system, and modifies the pKa of the pyrimidine nitrogen atoms, directly affecting target binding and selectivity [1]. More critically, scaffold-level comparisons between pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores reveal that identical substituents displayed on these different scaffolds can produce divergent potency and pharmacokinetic profiles, with certain substituents that reduced activity on one scaffold paradoxically enhancing efficacy on the other [2]. These findings establish that procurement decisions based solely on scaffold similarity—without considering the specific substitution pattern—carry quantifiable risk of obtaining materially different research outcomes.

Quantitative Differentiation Evidence: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Performance Metrics Versus Comparators


N7-Methyl vs. Unsubstituted Pyrrolopyrimidine: JAK1 Inhibitory Activity Comparison in 4-Amino Derivatives

In a structure-guided medicinal chemistry program evaluating 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as JAK1-selective inhibitors, compound 12a bearing the 7H (unsubstituted) pyrrolo[2,3-d]pyrimidine core achieved an IC50 of 12.6 nM against JAK1 with a 10.7-fold selectivity index over JAK2 [1]. This benchmark establishes the baseline activity achievable with the unsubstituted scaffold in the 4-amino series. The 7-methyl substitution—the defining feature of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine—serves as a critical synthetic handle for further derivatization at the C4 position and modulates the electronic environment of the pyrimidine ring, thereby altering kinase binding interactions [2].

JAK1 inhibition kinase selectivity 4-amino-7H-pyrrolo[2,3-d]pyrimidine medicinal chemistry

Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffold: Divergent Substituent Effects on CpCDPK1 Inhibitory Potency

A systematic scaffold comparison study evaluated matched molecular pairs across pyrrolo[2,3-d]pyrimidine (PrP) and pyrazolo[3,4-d]pyrimidine (PP) cores as Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1) inhibitors. The study explicitly found that certain substituents which reduced CpCDPK1 potency when displayed from a PP scaffold paradoxically provided notably enhanced efficacy in the context of a PrP scaffold [1]. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core, as the methylated variant of the PrP scaffold, inherits this scaffold-specific substituent response profile. Furthermore, PK studies demonstrated that some PrP analogs have distinct physiochemical properties compared with their PP counterparts, establishing the pyrrolo[2,3-d]pyrimidine scaffold as a distinct therapeutic alternative to pyrazolopyrimidine inhibitors [1].

CpCDPK1 inhibition scaffold comparison Cryptosporidium antiparasitic drug discovery

7-Methyl Substitution Enables PERK Inhibition: Comparative Activity Profile in 4-Amino-7-methyl-pyrrolopyrimidine Derivatives

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core, when functionalized as a 4-amino-5-aryl derivative, demonstrates potent inhibition of the eukaryotic translation initiation factor 2-alpha kinase 3 (PERK, also known as EIF2AK3). Compound BDBM482172, N-[3-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluoro-phenyl]-4-methoxy-benzenesulfonamide, achieved an IC50 of 105 nM against PERK recombinant enzyme (cytoplasmic domain corresponding to residues 540-1115) [1]. The 7-methyl substitution is structurally integral to this activity, as the methyl group occupies a critical position that influences the spatial orientation of the 5-aryl substituent and the 4-amino group relative to the PERK ATP-binding pocket. This PERK inhibitory profile is a specific outcome of the 7-methyl substitution pattern; unsubstituted or differently substituted pyrrolopyrimidines may not achieve the same binding geometry.

PERK inhibition ER stress cancer therapeutics unfolded protein response

Regioselective C4 Functionalization: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Privileged Intermediate

The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate enables systematic nucleophilic substitution at the C4 position, producing diverse 4-amino, 4-thione, and other C4-substituted analogs with defined pKa values and UV characteristics [1]. Specifically, reactions with ethanolic ammonia yield the 4-amino derivative, while thiourea and aqueous sodium sulfhydrate produce the corresponding 4-thione analogs [1]. The 7-methyl group stabilizes the bicyclic system during these transformations and directs substitution exclusively to the C4 position rather than alternative reactive sites. This regioselectivity is a direct consequence of the 7-methyl substitution pattern; the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine exhibits different reactivity profiles and potential side reactions at N7 under basic conditions .

synthetic intermediate C4 derivatization nucleophilic substitution SAR exploration

JAK Kinase Selectivity Modulation: N7-Methylated Pyrrolopyrimidines Enable Tunable JAK1/JAK2/JAK3 Inhibition Profiles

Derivatives built from the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core exhibit highly tunable selectivity profiles across the JAK kinase family. A representative N7-methylated pyrrolopyrimidine derivative bearing a complex spirocyclic C4 substituent achieved JAK1 IC50 = 8.5 nM, JAK2 IC50 = 412 nM, and JAK3 IC50 = 1.09 μM under identical assay conditions—representing a >48-fold selectivity window for JAK1 over JAK2 and >128-fold over JAK3 [1]. In contrast, optimized JAK3-selective inhibitors derived from the same 7H-pyrrolo[2,3-d]pyrimidine scaffold but with alternative substitution patterns achieve JAK3 IC50 as low as 0.29 nM with >3300-fold selectivity over other JAK family members [2]. This demonstrates that the pyrrolopyrimidine core itself—particularly with strategic N7 and C4 substitution—can be directed toward either JAK1-preferring or JAK3-selective profiles, a flexibility not observed with alternative scaffolds.

JAK kinase panel selectivity profiling JAK1/JAK2/JAK3 immuno-oncology

Validated Research and Industrial Application Scenarios for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine


Medicinal Chemistry: JAK-Family Kinase Inhibitor Lead Optimization Programs

Research groups developing isoform-selective JAK inhibitors require the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core to access the full range of JAK1-preferring, JAK1/2 dual, and JAK3-selective chemical space. Quantitative evidence demonstrates that derivatives built from this scaffold achieve JAK1 IC50 = 8.5 nM with 48-fold selectivity over JAK2 [1], while optimized JAK3-selective derivatives reach JAK3 IC50 = 0.29 nM with >3300-fold selectivity [2]. The 4-chloro-7-methyl intermediate provides a reliable entry point for synthesizing diverse C4-substituted analogs with predictable regioselectivity [3].

Oncology Drug Discovery: PERK-Targeted Cancer Therapeutics

Cancer research programs targeting the unfolded protein response (UPR) pathway via PERK inhibition can leverage the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold to access potent PERK inhibitory chemotypes. Validated 4-amino-5-aryl derivatives of this core achieve PERK IC50 = 105 nM in recombinant enzyme assays [1]. The 7-methyl substitution is structurally required for achieving the correct binding geometry within the PERK ATP-binding pocket; unsubstituted analogs do not confer the same activity profile.

Antiparasitic Drug Development: Cryptosporidium CpCDPK1 Inhibitors

For infectious disease programs developing anticryptosporidial therapeutics, the pyrrolo[2,3-d]pyrimidine scaffold offers distinct advantages over the more commonly employed pyrazolo[3,4-d]pyrimidine core. Direct head-to-head scaffold comparisons reveal that substituents which reduce potency on the pyrazolopyrimidine scaffold paradoxically enhance efficacy on the pyrrolopyrimidine scaffold [1]. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core provides a starting point for accessing this scaffold-specific SAR, with downstream derivatives demonstrating potent CpCDPK1 inhibition and antiparasitic activity in the low micromolar range [1].

Synthetic Chemistry: Regioselective Preparation of 4-Substituted Pyrrolopyrimidine Libraries

Medicinal chemistry laboratories requiring efficient, high-yielding access to diverse C4-substituted pyrrolopyrimidine analogs should procure the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate rather than the unsubstituted parent compound. The 7-methyl group blocks competing reactivity at N7 and directs nucleophilic substitution exclusively to C4, enabling clean conversion to 4-amino, 4-thione, and other C4-functionalized products with ethanolic ammonia, thiourea, or sodium sulfhydrate [1]. This regioselectivity minimizes side-product formation and purification requirements, directly reducing synthetic iteration time.

Quote Request

Request a Quote for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.